N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2-aminobenzenethiol with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and a catalyst such as piperidine is often used to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 50-60°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base such as triethylamine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted urea derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against various pathogens.
Medicine: Explored for its anticancer activity, particularly in the inhibition of certain cancer cell lines. It has also been studied for its potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity, for use in electronic devices
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea can be compared with other benzothiazole derivatives and similar compounds:
Similar Compounds: Benzothiazole, 2-aminobenzenethiol, N-methylurea
Uniqueness: The presence of both the benzothiazole ring and the urea moiety in this compound provides a unique combination of properties, such as enhanced biological activity and specific chemical reactivity, which are not observed in simpler benzothiazole derivatives
Properties
CAS No. |
353255-67-1 |
---|---|
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C10H11N3OS/c1-6-4-3-5-7-8(6)12-10(15-7)13(2)9(11)14/h3-5H,1-2H3,(H2,11,14) |
InChI Key |
LSUAVSBSKJUPST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.